Orcéine

Vue d'ensemble

Description

Orcein is a dye that was originally obtained from lichens but is now made from orcinol by hydrogen peroxide oxidation with ammonia present . It is used for the demonstration of elastic fibers when applied in an acid, alcoholic solution . It is also used for staining of elastic fibers, sex chromatin staining, nuclear staining, and demonstration of hepatic inclusions, especially of hepatitis B antigen .

Synthesis Analysis

Orcein is synthesized from orcinol through a process involving hydrogen peroxide oxidation in the presence of ammonia . The dye is used in various applications, including the demonstration of elastic fibers and hepatitis B surface antigen .Molecular Structure Analysis

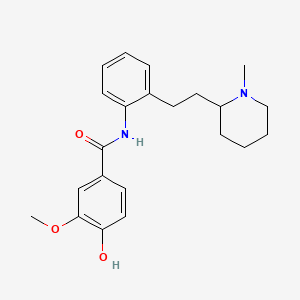

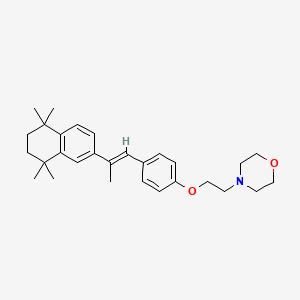

The molecular formula of Orcein is C28H24N2O7 . It is a member of dibenzofurans, a polyphenol, a member of resorcinols, a secondary amino compound, and a member of quinomethanes . The frontier molecular orbital energy of the dyes was evaluated. The highest occupied molecular orbital energy (E HOMO), the lowest unoccupied molecular orbital energy (E LUMO), and also the energy gap (E gap) of all orcein dyes based on their optimized .Chemical Reactions Analysis

Orcein dyes have been suggested for use as a photosensitizer in Dye-Sensitized Solar Cells (DSSC) due to their matching electronic energy LUMO and HOMO levels for the conduction band edge of TiO2 and the oxidation potential of I−/I3− electrolyte .Physical And Chemical Properties Analysis

Orcein has a molecular weight of 500.5 g/mol . The electronic spectral properties of α-hydroxy-orcein (α-HO), one of the main components of the orcein dye, have been extensively investigated in solvents of different proticity through UV-Vis spectrophotometry combined with DFT and TDDFT calculations .Applications De Recherche Scientifique

Cellules solaires sensibilisées par colorant

Les colorants d’orcéine ont été étudiés pour leur utilisation potentielle dans les cellules solaires sensibilisées par colorant (DSSC). Les propriétés électroniques et photoélectrochimiques des α-, β- et γ-orcéines ont été étudiées à l’aide de la théorie de la fonctionnelle de la densité (DFT) et de la TDDFT dépendante du temps . Les résultats suggèrent que les huit colorants d’this compound pourraient être utilisés comme photosensibilisateur dans les DSSC en raison de la correspondance de leurs niveaux d’énergie électronique LUMO et HOMO avec le bord de bande de conduction de TiO2 et le potentiel d’oxydation de l’électrolyte I−/I3− .

Coloration en microscopie

L’this compound est utilisée comme colorant en microscopie pour visualiser les chromosomes . Ce colorant rouge-brun aide à l’étude détaillée de la structure et du comportement des chromosomes, ce qui est crucial en génétique et en biologie cellulaire.

Visualisation des fibres élastiques

L’this compound est utilisée pour démontrer les fibres élastiques . Les fibres élastiques sont un élément clé de la matrice extracellulaire de nos tissus, leur conférant de l’élasticité. La visualisation de ces fibres permet de comprendre la structure et la fonction des tissus.

Antigènes de surface de l’hépatite B

Après l’oxydation par le permanganate (modification de Shikata), l’this compound peut être utilisée pour démontrer les antigènes de surface de l’hépatite B . Ceci est particulièrement utile dans le diagnostic et l’étude de l’hépatite B, une infection hépatique grave causée par le virus de l’hépatite B.

Protéines associées au cuivre

L’this compound est utilisée pour démontrer les protéines associées au cuivre . Ces protéines jouent un rôle crucial dans l’homéostasie du cuivre et leur visualisation peut aider à comprendre divers processus biologiques et maladies liés au métabolisme du cuivre.

Mucines sulfatées

L’this compound, après l’oxydation par le permanganate (modification de Shikata), est utilisée pour démontrer les mucines sulfatées . Les mucines sont une famille de protéines à poids moléculaire élevé, fortement glycosylées. La visualisation des mucines sulfatées peut aider à l’étude de diverses maladies, notamment les maladies respiratoires, digestives et reproductives.

Safety and Hazards

Orientations Futures

The future outlook of the Orcein Stain Kit market is promising. With the increasing prevalence of chronic diseases and the growing demand for advanced diagnostic procedures, the need for accurate and efficient staining methods like the Orcein Stain Kit is expected to rise . Additionally, advancements in technology and automation in the field of microscopy are likely to contribute to the market growth .

Mécanisme D'action

Target of Action

Orcein, also known as archil, orchil, lacmus, and C.I. Natural Red 28, is a dye extracted from several species of lichen . It is primarily used as a stain in microscopy to visualize various biological structures. The primary targets of orcein are chromosomes , elastic fibers , Hepatitis B surface antigens (HBsAg) , and copper-associated proteins . These targets play crucial roles in cellular structure, elasticity, viral infection identification, and copper metabolism, respectively.

Mode of Action

Orcein interacts with its targets by binding to them, thereby enabling their visualization under a microscope . For instance, in the case of Hepatitis B, orcein binds to the HBsAg, which frequently occurs as cytoplasmic inclusions in hepatocytes . This binding action allows for the identification of Hepatitis B infection.

Biochemical Pathways

For instance, by staining elastic fibers, orcein can help visualize the extracellular matrix’s structure, which plays a crucial role in various biochemical pathways .

Pharmacokinetics

It is known that orcein can be used as a photosensitizer in dye-sensitized solar cells (dsscs) due to its matching electronic energy lumo and homo levels for the conduction band edge of tio2 and the oxidation potential of i−/i3− electrolyte, respectively .

Result of Action

The primary result of orcein’s action is the staining of its targets, which allows for their visualization under a microscope. For example, when used to stain chromosomes, orcein enables the detailed observation of chromosomal structures . Similarly, when used to stain Hepatitis B surface antigens, orcein allows for the identification of Hepatitis B infection .

Action Environment

The action of orcein can be influenced by various environmental factors. For instance, the staining ability of orcein is pH-dependent, with the dye appearing red in acidic pH and blue in alkaline pH . Additionally, the extraction and conversion of orcinol (a precursor to orcein) from lichens to orcein are influenced by the presence of ammonia and air .

Analyse Biochimique

Biochemical Properties

Orcein is known for its ability to bind to certain proteins and nucleic acids, making it a valuable tool in histology . It has been used to detect copper in various liver diseases , highlighting its role in biochemical reactions

Cellular Effects

The effects of Orcein on cells are primarily observed through its staining properties. It has been used to highlight structures within cells, particularly in the study of liver diseases

Molecular Mechanism

The molecular mechanism of Orcein’s action is largely based on its ability to bind to certain biomolecules. It is known to interact with copper, making it a useful tool in histochemical detection

Metabolic Pathways

The metabolic pathways involving Orcein are not well understood. As a natural dye, it is not typically considered part of metabolic processes. Its interactions with copper suggest it may have some role in copper metabolism .

Subcellular Localization

The subcellular localization of Orcein is typically observed through its use as a stain. It is known to bind to certain structures within cells, allowing for their visualization under a microscope

Propriétés

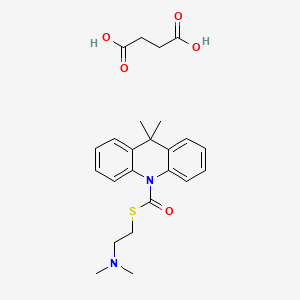

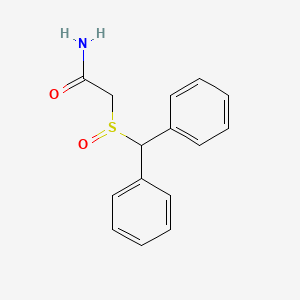

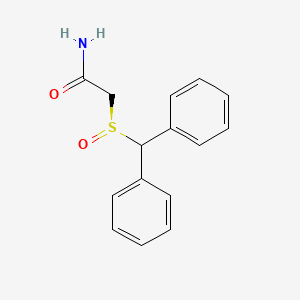

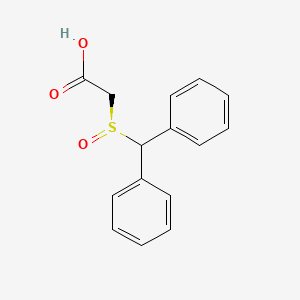

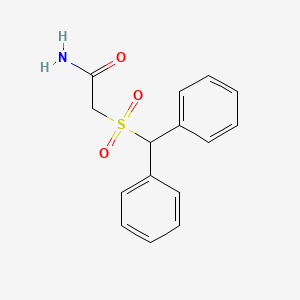

IUPAC Name |

8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014576 | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400-62-0 | |

| Record name | Orcein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orcein | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orcein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orcein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.